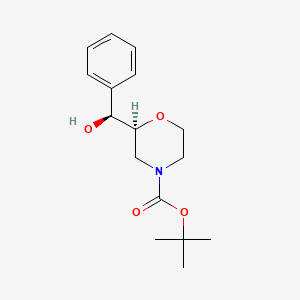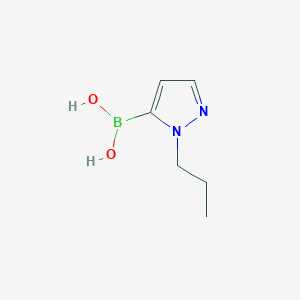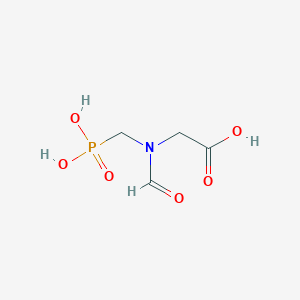
N-formyl-N-phosphonomethylglycine
Übersicht
Beschreibung
“N-formyl-N-phosphonomethylglycine” is a chemical compound with various properties and potential applications .
Synthesis Analysis
The synthesis of “N-formyl-N-phosphonomethylglycine” involves the reaction of ethyl N-phosphonomethylglycinate with triethyl orthoformate. This reaction yields a mixture of triethyl N-formyl-N-phosphonomethylglycinate and diethyl N-formyl-N-phosphonomethylglycine .Molecular Structure Analysis
The molecular structure of “N-formyl-N-phosphonomethylglycine” can be analyzed using various techniques . The molecular formula is C4H8NO6P and it has a molecular weight of 197.083 Da .Chemical Reactions Analysis
The chemical reactions involving “N-formyl-N-phosphonomethylglycine” have been studied. For instance, its reaction with ethyl orthoformate yields a mixture of triethyl N-formyl-N-phosphonomethylglycinate and diethyl N-formyl-N-phosphonomethylglycine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-formyl-N-phosphonomethylglycine” can be analyzed using various techniques . These properties are crucial for understanding its behavior in different environments and applications.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
N-formyl-N-phosphonomethylglycine, a derivative of N-phosphonomethylglycine, has been a subject of chemical research focusing on its synthesis and structural properties. Researchers Ziora et al. (1999) investigated the synthesis of Triethyl N-Formyl-N-phosphonomethylglycinate and Diethyl N-Formyl-N-phosphonomethylglycine. They found that the product composition depended on the quality of ethyl orthoformate, used in the synthesis process. Their study provides insights into the rotational conformers of these compounds, as revealed through Dynamic NMR studies (Ziora, Cierpicki, Grembecka, & Kafarski, 1999).
Biological Activities
Research has explored the biological activities of N-phosphonomethylglycine and its derivatives, such as N-formyl-N-phosphonomethylglycine. For example, a study by Bolognesi et al. (1997) investigated the genotoxic potential of glyphosate, the main component of N-phosphonomethylglycine. They conducted assays to determine the DNA damage and chromosomal effects of glyphosate in vivo and in vitro (Bolognesi, Bonatti, Degan, Gallerani, Peluso, Rabboni, Roggieri, & Abbondandolo, 1997).
Environmental Applications
The environmental applications of N-phosphonomethylglycine and its derivatives have been the focus of several studies. Rogacz et al. (2020) compared the ecotoxicological and herbicidal effects of new C-substituted derivatives of N-phosphonomethylglycine with pure glyphosate. They found that these derivatives were safer for certain plants and microorganisms compared to glyphosate, indicating potential for agricultural applications (Rogacz, Lewkowski, Cal, & Rychter, 2020).
Glyphosate Degradation and Resistance
Studies on glyphosate degradation and resistance mechanisms are also relevant. For instance, Jacob et al. (1985) investigated the metabolism of glyphosate in a soil Pseudomonas species, revealing insights into the microbial breakdown of glyphosate. Their research contributes to understanding how glyphosate is processed in environmental contexts (Jacob, Schaefer, Stejskal, & Mckay, 1985). Additionally, Comai et al. (1983) studied an altered aroA gene product that confers resistance to glyphosate, which is critical for understanding herbicide resistance mechanisms in microorganisms (Comai, Sen, & Stalker, 1983).
Eigenschaften
IUPAC Name |
2-[formyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO6P/c6-2-5(1-4(7)8)3-12(9,10)11/h2H,1,3H2,(H,7,8)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWLOUBBQYLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-formyl-N-phosphonomethylglycine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287661.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287664.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B3287672.png)
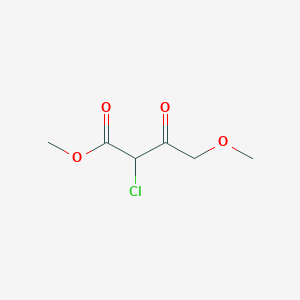
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3287688.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)
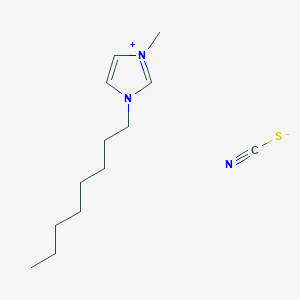
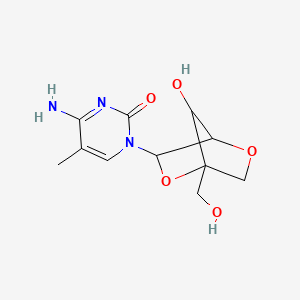
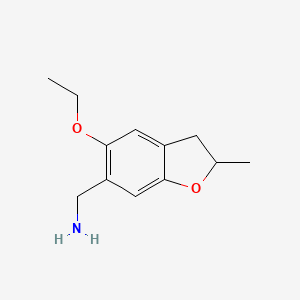
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)
